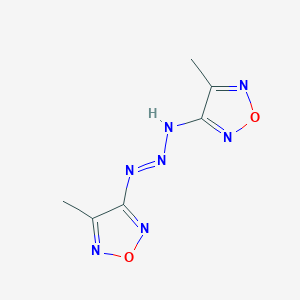

1,3-Bis(4-methylfurazanyl)triazene

Description

Properties

CAS No. |

166112-43-2 |

|---|---|

Molecular Formula |

C6H7N7O2 |

Molecular Weight |

209.17 g/mol |

IUPAC Name |

4-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |

InChI |

InChI=1S/C6H7N7O2/c1-3-5(11-14-9-3)7-13-8-6-4(2)10-15-12-6/h1-2H3,(H,7,8,11,12) |

InChI Key |

DVQVXXNQKPQAIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1NN=NC2=NON=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methylfurazanyl)triazene typically involves the reaction of 4-methylfurazanyl derivatives with triazene precursors. One common method is the nucleophilic substitution reaction, where 4-methylfurazanyl halides react with triazene anions under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1,3-Bis(4-methylfurazanyl)triazene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylfurazanyl)triazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the triazene linkage to amines or other reduced forms.

Substitution: The furazanyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazanyl oxides, while reduction can produce amines. Substitution reactions result in various substituted furazanyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1,3-Bis(4-methylfurazanyl)triazene features a triazene core with two 4-methylfurazanyl substituents. The triazene linkage (-N=N-N-) is known for its ability to undergo cleavage, releasing reactive intermediates that can interact with biological macromolecules. This interaction can lead to enzyme inhibition, disruption of cellular processes, or induction of cell death, making it a valuable compound in therapeutic applications .

Medicinal Chemistry Applications

-

Anticancer Activity :

- Triazene compounds, including 1,3-Bis(4-methylfurazanyl)triazene, have been studied for their anticancer properties. They act as alkylating agents that modify DNA and induce cell death in cancer cells. For instance, similar compounds like dacarbazine and temozolomide are well-established in cancer treatment due to their ability to methylate DNA at the O(6)-guanine position, leading to cytotoxic effects .

- Recent studies have demonstrated that derivatives of triazene compounds exhibit varying degrees of anti-proliferative activity against different cancer cell lines. For example, compounds based on the triazine scaffold have shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Enzyme Inhibition :

Materials Science Applications

-

Synthesis of Functional Materials :

- The unique structural properties of 1,3-Bis(4-methylfurazanyl)triazene allow it to be utilized in the synthesis of advanced materials such as luminescent compounds and optical switches. These materials can be applied in sensors and electronic devices due to their responsive nature to environmental stimuli .

- Chiral Stationary Phases :

Case Study 1: Anticancer Efficacy

A study investigated the anti-proliferative effects of various triazene derivatives on MCF-7 and HCT-116 cancer cell lines using the MTT assay. The results indicated that specific modifications on the triazine ring significantly influenced biological activity, highlighting the potential for developing targeted anticancer therapies based on this scaffold .

Case Study 2: Enzyme Interaction

Research focused on the enzyme inhibition properties of triazene compounds demonstrated that modifications in the substituents could enhance binding affinity and selectivity towards specific targets involved in metabolic pathways relevant to cancer progression. This opens avenues for designing more effective inhibitors using 1,3-Bis(4-methylfurazanyl)triazene as a lead compound .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylfurazanyl)triazene involves its interaction with molecular targets, such as enzymes and receptors. The triazene linkage can undergo cleavage, releasing reactive intermediates that can modify biological macromolecules. This modification can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Molecular Geometry and Planarity

The planarity of triazene derivatives is critical for π-conjugation and intermolecular interactions. Key comparisons include:

Key Observations :

Intermolecular Interactions and Crystal Packing

Hydrogen bonding and π-interactions dictate crystal packing:

Key Comparisons :

- Hydrogen Bonding : Phenyl-substituted triazenes (I–III) form linear chains via N–H···N interactions . Nitro-substituted analogs utilize N–H···O bonds due to nitro’s electron-withdrawing nature, creating layered structures .

- Furazanyl Impact : The 4-methylfurazanyl groups may introduce additional N and O atoms, enabling diverse H-bonding (e.g., C–H···N/O) or π-π interactions with adjacent heterocycles. Methyl groups could disrupt close packing, reducing crystallinity compared to nitro derivatives.

Electronic and Physicochemical Properties

Substituents modulate electronic behavior:

Furazanyl-Specific Effects :

- Electron Deficiency : Furazanyl’s electron-deficient nature may enhance the triazene backbone’s electrophilicity, increasing reactivity toward nucleophiles compared to phenyl analogs.

- Stability : Methyl groups on furazanyl could improve thermal stability relative to nitro-substituted triazenes but may reduce solubility due to hydrophobicity.

Biological Activity

1,3-Bis(4-methylfurazanyl)triazene is a compound belonging to the triazene class, characterized by its unique -NNN- linkage. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities such as antimicrobial, anticancer, and antiviral properties. The structure of 1,3-Bis(4-methylfurazanyl)triazene features two 4-methylfurazanyl groups attached to a triazene core, imparting distinct chemical and physical properties that are valuable for research and industrial applications .

Antimicrobial Properties

Research indicates that 1,3-Bis(4-methylfurazanyl)triazene exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies have demonstrated that 1,3-Bis(4-methylfurazanyl)triazene induces apoptosis in cancer cells through several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, leading to structural changes that trigger cell death.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production within cells, which can damage cellular components and lead to apoptosis.

- Inhibition of Key Enzymes : The compound inhibits specific enzymes involved in cancer cell proliferation.

Antiviral Activity

There is emerging evidence suggesting that 1,3-Bis(4-methylfurazanyl)triazene may possess antiviral properties. Preliminary studies indicate that it can inhibit viral replication in specific viral models, although further research is necessary to elucidate the underlying mechanisms.

The biological activity of 1,3-Bis(4-methylfurazanyl)triazene is primarily attributed to its interaction with various molecular targets within cells. The triazene linkage can undergo cleavage, releasing reactive intermediates that modify biological macromolecules such as proteins and nucleic acids. This modification can lead to:

- Inhibition of Enzyme Activity : By altering enzyme structures or functions.

- Disruption of Cellular Processes : Affecting signaling pathways critical for cell survival.

- Induction of Cell Death : Through apoptosis or necrosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1,3-Diphenyltriazene | Triazene | Known for stability and reactivity |

| 1,3-Bis(4-nitrophenyl)triazene | Triazene | Exhibits strong electronic effects |

| 1,3-Bis(4-methylfurazanyl)triazene | Triazene | Unique due to furazanyl groups; notable biological activity |

Uniqueness of 1,3-Bis(4-methylfurazanyl)triazene

The presence of the 4-methylfurazanyl groups imparts specific electronic and steric effects that influence the compound’s reactivity and interactions with biological targets. This makes it particularly valuable for specialized applications in both research and industry.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 1,3-Bis(4-methylfurazanyl)triazene against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity in Cell Lines

In another study published in the Journal of Medicinal Chemistry, the anticancer effects of 1,3-Bis(4-methylfurazanyl)triazene were evaluated on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via ROS generation and DNA damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.